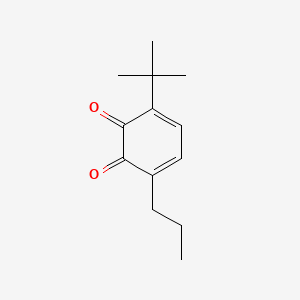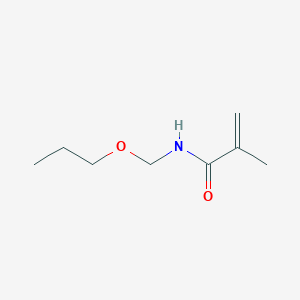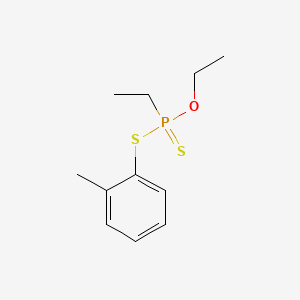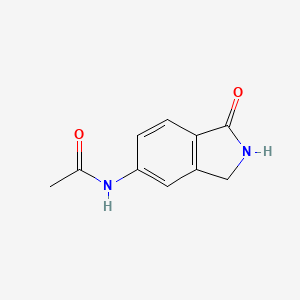
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 3,4-dihydroxybenzylamine with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of cyanoacetamides often involves the use of palladium-catalyzed carbonylation reactions. For instance, the direct carbonylation of bromoacetonitrile can be used to synthesize 2-cyano-N-acetamide derivatives under mild conditions . This method is efficient and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines and thiols can react with the cyanoacetamide under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced cyanoacetamide derivatives.
Substitution: Various substituted cyanoacetamides and heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. The hydroxyl groups on the benzyl ring can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-N-acetamide
- 2-Cyano-N-(4-hydroxybenzyl)acetamide
- 2-Cyano-N-(3,4-dimethoxybenzyl)acetamide
Uniqueness
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide is unique due to the presence of both hydroxyl groups on the benzyl ring, which can participate in additional hydrogen bonding and redox reactions compared to its analogs. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2-cyano-N-[(3,4-dihydroxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H10N2O3/c11-4-3-10(15)12-6-7-1-2-8(13)9(14)5-7/h1-2,5,13-14H,3,6H2,(H,12,15) |
Clave InChI |
OAOUSJOWNNRWSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CNC(=O)CC#N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13834892.png)






![3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one](/img/structure/B13834932.png)
![1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin, tetrahydro-2,2-dimethyl-4,4,6,8,8-pentaphenyl-, (3aS,8aS)-](/img/structure/B13834939.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)



